Methyl (S)-pyrrolidin-3-YL-acetate hcl
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like NMR spectroscopy , X-ray crystallography, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanisms and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration or spectroscopy might be used .Scientific Research Applications
Synthesis and Biological Activities
Pyrrolidine derivatives, including Methyl (S)-pyrrolidin-3-YL-acetate HCl, have shown significant importance in various fields of scientific research. The synthesis of pyrrolidine derivatives has been an area of interest due to their biological relevance and pharmaceutical applications.
Pyrrolidine Derivatives in Cycloaddition Reactions :
- Pyrrolidines are crucial heterocyclic organic compounds with various applications in medicine and industry. A study explored the [3+2] cycloaddition of N-methyl azomethine ylide with trans-3,3,3-trichloro-1-nitroprop-1-ene, resulting in pyrrolidines. This method could potentially be used for similar reactions, showcasing the versatility of pyrrolidine derivatives in synthesis reactions (Żmigrodzka et al., 2022).
Antimicrobial and Antifungal Properties :
- A pyrrolidine derivative of carvotacetone was synthesized along with selected monoterpenes. Compound 4, a derivative, exhibited significant activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria. This points to the potential use of pyrrolidine derivatives in developing antimicrobial and antifungal agents (Masila et al., 2020).
Corrosion Inhibition :
- Certain pyrrolidine derivatives, such as those involved in Mannich bases, have been examined as corrosion inhibitors. These studies highlight the chemical versatility of pyrrolidine derivatives and their potential in industrial applications, particularly in protecting metals from corrosion (Jeeva et al., 2015).
Chemical Synthesis and Characterization
Pyrrolidine derivatives also play a significant role in the synthesis and structural characterization of complex organic compounds.
Catalysis and Chemical Synthesis :
- Pyrrolidine derivatives have been used as catalysts in chemical reactions, demonstrating their importance in facilitating and directing chemical synthesis. For example, the dual platinum- and pyrrolidine-catalyzed direct allylic alkylation of allylic alcohols is a significant development in this area, showcasing the role of pyrrolidine derivatives in achieving high selectivity in chemical reactions (Shibuya et al., 2014).
Role in the Synthesis of Heterocyclic Compounds :
- Pyrrolidine derivatives have been involved in the synthesis of new heterocyclic compounds, further demonstrating their utility in organic chemistry. These compounds have various applications, including pharmaceuticals and materials science. Studies in this area contribute to the understanding of the chemical behavior and potential uses of pyrrolidine derivatives in synthesizing complex molecules (Wu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVXNHFLFAPGGA-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736648 | |
Record name | Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024038-33-2 | |
Record name | Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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